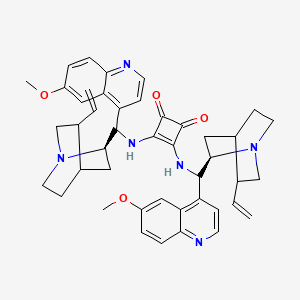
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a chiral squaramide organocatalyst. This compound has been extensively studied in the field of molecular recognition due to its strong hydrogen-bonding activity. It is known for its unique structure, which includes a cyclobutene-1,2-dione core and two quinoline-based substituents.
准备方法
The synthesis of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves several steps. The general synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoline-based substituents:
Final coupling: The final step involves coupling the quinoline-substituted intermediates to the cyclobutene-1,2-dione core under specific reaction conditions.
化学反应分析
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moieties or the cyclobutene-1,2-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline rings or the vinyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a chiral organocatalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s strong hydrogen-bonding activity makes it useful in studying molecular recognition processes.
Industry: It can be used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its ability to form strong hydrogen bonds with various substrates. This hydrogen-bonding capability allows it to act as an effective organocatalyst, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
相似化合物的比较
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other chiral squaramide organocatalysts. Similar compounds include:
3,4-Bis(((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but lacks the methoxy group on the quinoline ring.
3,4-Bis(((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: Another similar compound with different stereochemistry.
The uniqueness of this compound lies in its specific substitution pattern and strong hydrogen-bonding activity, which make it a valuable tool in asymmetric synthesis and molecular recognition studies.
属性
分子式 |
C44H48N6O4 |
|---|---|
分子量 |
724.9 g/mol |
IUPAC 名称 |
3,4-bis[[[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m1/s1 |
InChI 键 |
WZTVJDROWJGQKR-NJCWGOIKSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C([C@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















